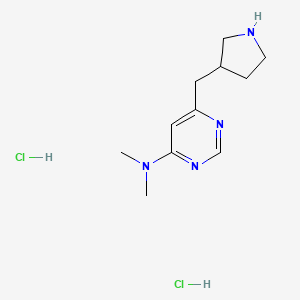

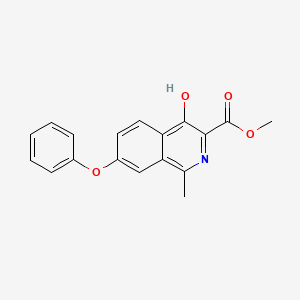

![molecular formula C7H2ClN3S B1443612 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1364663-22-8](/img/structure/B1443612.png)

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Übersicht

Beschreibung

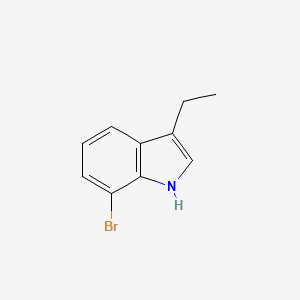

“2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the empirical formula C6H3ClN2S . It is a solid substance .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in literature . One method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involves heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of “2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” consists of a thieno[3,2-d]pyrimidine core with a chlorine atom attached at the 2-position and a carbonitrile group attached at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile” include a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile serves as a precursor or intermediate in the synthesis of a wide array of thieno[2,3-d]pyrimidines. Researchers have developed various synthetic strategies and modifications to enhance the efficiency and yield of these compounds. For instance, Al-Taisan et al. (2010) described the synthesis of several 2-unsubstituted thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, employing thermal and microwave irradiation techniques for structural elucidation (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010). Moreover, synthetic approaches for creating novel fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole have been reported, showcasing advancements in microwave-assisted procedures that offer mild reaction conditions and good yields (Song, Duan, Shao, & Dong, 2012).

Biological Activities

Research on thieno[2,3-d]pyrimidine derivatives has highlighted their potential in various biological applications, particularly as antimicrobial and anticancer agents. Studies have demonstrated that derivatives synthesized from 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile exhibit significant inhibitory activities against a range of bacteria and cancer cell lines. For instance, Kanawade et al. (2013) explored the antimicrobial activity of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, revealing promising antibacterial and antifungal properties (Kanawade, Toche, & Rajani, 2013). Additionally, the synthesis and pharmacological evaluation of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit have shown potential as anticancer agents, further emphasizing the significance of these compounds in medical research (Min, 2012).

Spectroscopic and Structural Studies

Quantum chemical and experimental spectroscopic studies have been conducted to understand the structural and spectral characteristics of chloropyrimidine derivatives, including 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile. Gupta et al. (2006) provided detailed insights into the optimized geometries, electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces, aiding in the comprehension of their structural properties (Gupta, Sharma, Virdi, & Ram, 2006).

Eigenschaften

IUPAC Name |

2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVHCZYQBHHSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(N=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)

![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)

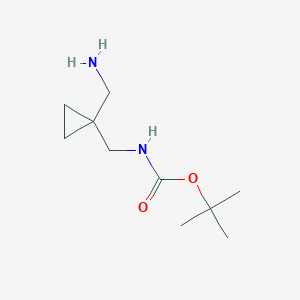

![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)